3-Bromo-2-methyl vs. 3-Bromo-4-methyl: 2.1-Fold Superior EGFR Kinase Inhibition in Identical Assay
In a head-to-head comparison within the same 6,7-dialkoxyquinoline-3-carbonitrile scaffold and identical DELFIA/time-resolved fluorometry assay, the compound bearing the 3-bromo-2-methylphenyl group (derived from the title compound scaffold) exhibited an IC50 of 840 nM against EGFR kinase autophosphorylation. In contrast, the 3-bromo-4-methylphenyl regioisomer analog demonstrated a significantly weaker IC50 of 1790 nM [1]. This represents a 2.1-fold improvement in potency attributable solely to the position of the methyl substituent on the phenyl ring.
| Evidence Dimension | EGFR kinase autophosphorylation inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 840 nM (3-bromo-2-methylphenylamino derivative) |
| Comparator Or Baseline | IC50 = 1790 nM (3-bromo-4-methylphenylamino derivative; CAS 300842-64-2 scaffold analog) |
| Quantified Difference | 2.1-fold (840 vs 1790 nM); 53% reduction in potency for the 4-methyl regioisomer |
| Conditions | DELFIA/time-resolved fluorometry; EGFR kinase autophosphorylation assay; excitation 340 nm, emission 615 nm |
Why This Matters
For procurement in kinase inhibitor medicinal chemistry programs, the 3-bromo-2-methyl substitution pattern delivers measurably superior target engagement compared to the 3-bromo-4-methyl regioisomer, directly impacting lead optimization outcomes.
- [1] BindingDB Entry BDBM4474: 4-[(3-bromo-2-methylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile, IC50 = 840 nM (EGFR, Human); BindingDB Entry BDBM4461: 4-[(3-bromo-4-methylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile, IC50 = 1790 nM (EGFR, Human). BindingDB, accessed 2026-05-05. View Source
